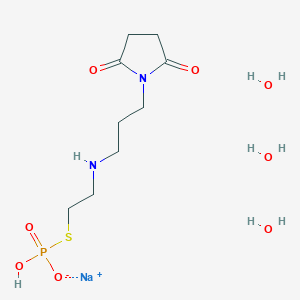
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate is a complex organic compound that features a thiol group, a succinimide moiety, and a phosphate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate typically involves multiple steps. One common route includes the reaction of succinimide with 3-aminopropylamine to form 3-succinimidopropylamine. This intermediate is then reacted with 2-chloroethanethiol to introduce the thiol group. Finally, the compound is esterified with monosodium phosphate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phosphate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products
Oxidation: Disulfides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The phosphate ester group can participate in phosphorylation reactions, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Succinimidopropylamino)ethanethiol
- Monosodium phosphate (ester)
- Succinimide derivatives
Uniqueness
2-(3-Succinimidopropylamino)ethanethiol monosodium phosphate (ester) trihydrate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
69226-49-9 |
|---|---|
Molekularformel |
C9H22N2NaO8PS |
Molekulargewicht |
372.31 g/mol |
IUPAC-Name |
sodium;2-[3-(2,5-dioxopyrrolidin-1-yl)propylamino]ethylsulfanyl-hydroxyphosphinate;trihydrate |
InChI |
InChI=1S/C9H17N2O5PS.Na.3H2O/c12-8-2-3-9(13)11(8)6-1-4-10-5-7-18-17(14,15)16;;;;/h10H,1-7H2,(H2,14,15,16);;3*1H2/q;+1;;;/p-1 |
InChI-Schlüssel |
CVVAKYLQNKTGCI-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)N(C1=O)CCCNCCSP(=O)(O)[O-].O.O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


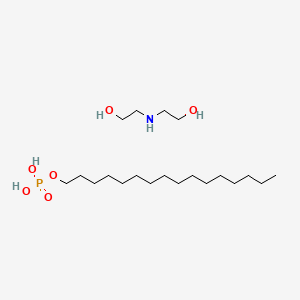
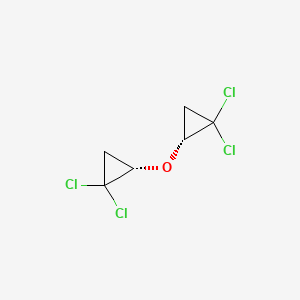
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)

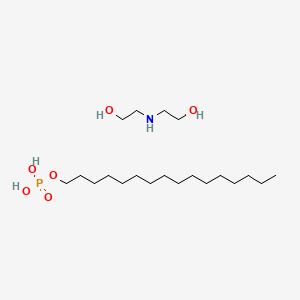
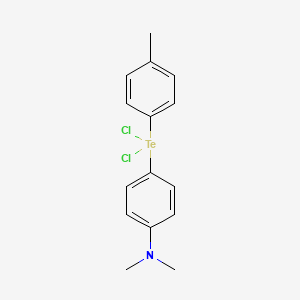
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

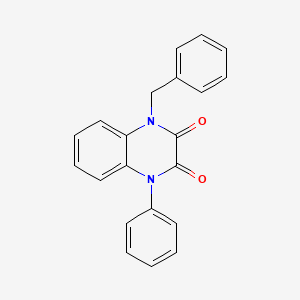
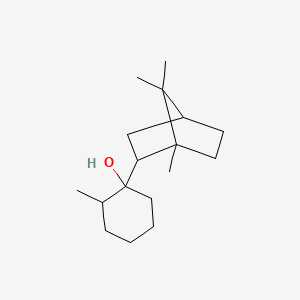
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)



